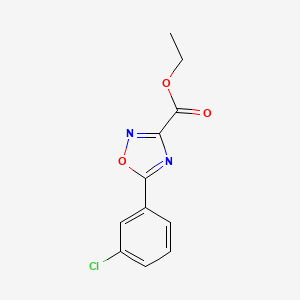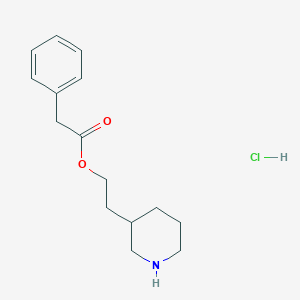
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride typically involves the reaction of 4-hydroxybenzoic acid with ethyl chloroformate to form ethyl 4-hydroxybenzoate. This intermediate is then reacted with 3-pyrrolidinemethanol under basic conditions to yield Ethyl 4-(3-pyrrolidinylmethoxy)benzoate. Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or pyrrolidine moieties, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest potential interactions with cholinergic and dopaminergic systems .
Comparison with Similar Compounds
Ethyl 4-(3-pyrrolidinylmethoxy)benzoate hydrochloride can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar ester structure but different pharmacological properties.
Procaine: Another local anesthetic with a similar mechanism of action but different chemical structure.
Lidocaine: A widely used local anesthetic with a different chemical structure but similar therapeutic applications
Properties
IUPAC Name |
ethyl 4-(pyrrolidin-3-ylmethoxy)benzoate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-2-17-14(16)12-3-5-13(6-4-12)18-10-11-7-8-15-9-11;/h3-6,11,15H,2,7-10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCIMULHKXARCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCC2CCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Ethyl 3-amino-4-[(2-pyridinylmethyl)amino]benzoate](/img/structure/B1397289.png)
![Ethyl 3-amino-4-[(4-pyridinylmethyl)amino]benzoate](/img/structure/B1397291.png)


![3-[(2-Chlorophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397298.png)
![3-[(2-Ethoxyphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397299.png)
![3-{2-[2-(sec-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397300.png)
![3-[(4-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1397302.png)
![Ethyl 3-amino-4-[(2-methoxyethyl)amino]benzoate](/img/structure/B1397303.png)




![2-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397312.png)
